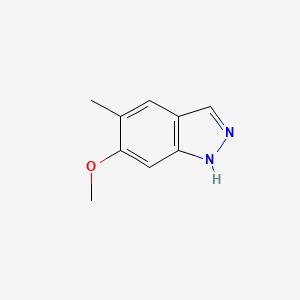

6-Methoxy-5-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-7-5-10-11-8(7)4-9(6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCJPCZJUKDBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306811 | |

| Record name | 6-Methoxy-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227267-14-2 | |

| Record name | 6-Methoxy-5-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Investigations of 6 Methoxy 5 Methyl 1h Indazole

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and other key characteristics of a molecule.

Electronic Structure Analysis: HOMO, LUMO, and Energy Gap

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater propensity for the molecule to donate electrons to an electrophile.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a higher affinity for accepting electrons from a nucleophile. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO levels is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov

For 6-Methoxy-5-methyl-1H-indazole, a DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) would yield the specific energy values for these orbitals. researchgate.net The resulting data would be presented in a table similar to the conceptual one below.

| Parameter | Energy (eV) |

| EHOMO | Calculated Value |

| ELUMO | Calculated Value |

| Energy Gap (ΔE) | Calculated Value |

| Conceptual data table for Frontier Molecular Orbital energies. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov It illustrates the electrostatic potential on the electron density surface, allowing for the identification of regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For a molecule like this compound, these would likely be concentrated around the nitrogen atoms of the indazole ring and the oxygen atom of the methoxy (B1213986) group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a valuable guide to the molecule's intermolecular interaction patterns and reactivity towards other chemical species. mdpi.com

Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors are calculated using the principles of conceptual DFT. arxiv.org

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are more stable and less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability and reactivity. "Soft" molecules are more reactive. mdpi.com

Electronegativity (χ): This is the power of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile. It is defined as ω = χ² / (2η). A higher electrophilicity index suggests a greater capacity to accept electrons. nih.govresearchgate.net

A computational study on this compound would produce a set of values for these descriptors, allowing for a detailed assessment of its chemical behavior.

| Descriptor | Formula | Calculated Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Chemical Softness (S) | 1 / η | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value |

| Electrophilicity Index (ω) | χ² / (2η) | Value |

| Conceptual data table for Chemical Reactivity Descriptors. |

Density Functional Theory (DFT) Applications

DFT is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for predicting molecular geometries and properties with high accuracy.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. dntb.gov.ua

For this compound, DFT calculations would be used to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral (torsion) angles. nih.gov Conformational analysis would also be performed, particularly focusing on the orientation of the methoxy and methyl groups relative to the indazole ring, to identify the lowest energy conformer. rsc.org This optimized structure is essential as it serves as the basis for all subsequent property calculations.

Solvation Effects on Molecular Properties

Chemical reactions are most often carried out in a solvent, which can significantly influence the properties and reactivity of a molecule. Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a common method used to study solvation. orientjchem.org In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. researchgate.net

By performing DFT calculations with the PCM, it is possible to analyze how the properties of this compound—such as its geometric parameters, HOMO-LUMO gap, and dipole moment—change when it is moved from the gas phase to various solvents of different polarities. orientjchem.org These calculations help bridge the gap between theoretical gas-phase predictions and experimental results in solution.

Spectroscopic Property Prediction (e.g., NMR)

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules like this compound, particularly for nuclear magnetic resonance (NMR) spectra. Computational methods allow for the prediction of ¹H and ¹³C chemical shifts, which can aid in structure elucidation and the assignment of experimental spectra.

The primary method employed for this purpose is the Gauge-Including Atomic Orbital (GIAO) method, which is frequently used in combination with Density Functional Theory (DFT) calculations. nih.govacs.org DFT functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), have been shown to provide a sound basis for reproducing experimental observations for indazole derivatives. nih.govacs.org These calculations yield absolute shieldings (σ in ppm) in the gas phase. To be useful for comparison with experimental data, these theoretical values must be converted into chemical shifts (δ in ppm) through empirical equations established from a large set of reference data. acs.org

For indazole systems, theoretical studies have been used to understand the influence of substituents on the chemical shifts of the aromatic ring. nih.gov The accuracy of these predictions is critical, with a target accuracy of approximately 0.1 ppm for ¹H and 1 ppm for ¹³C being the goal for distinguishing between isomers. researchgate.net While standard computational methods can be challenged to reach this level of accuracy, correlated wave function models, such as Møller-Plesset perturbation theory (MP2), can lead to almost perfect agreement with experimental data for certain systems. ruc.dk The choice of functional, basis set, and the inclusion of solvent models are all critical factors that affect the accuracy of the predicted NMR chemical shifts. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Indazoles This table shows typical experimental ¹³C NMR chemical shift values for various carbons in different 1-butyl-1H-indazole-3-carboxamide derivatives, illustrating the range of values observed in this class of compounds.

| Compound | C3 | C3a | C4 | C5 | C6 | C7 | C7a |

| 8a researchgate.net | 137.5 | 141.04 | 122.64 | 122.41 | 126.84 | 110.71 | 122.68 |

| 8b researchgate.net | 137.46 | 141.17 | 122.25 | 123.05 | 127.17 | 110.96 | 120.78 |

| 8q nih.gov | 136.9 | 141.39 | 122.07 | 122.47 | 127.37 | 111.17 | 123.41 |

Note: Data is for illustrative purposes to show typical chemical shifts in related indazole structures. Compound numbers refer to the source literature.

Molecular Modeling and Simulation

Molecular Dynamics (MD) Simulations for System Stability and Interactions

Molecular dynamics (MD) simulations serve as a computational microscope to observe the time-dependent behavior of molecules and their interactions. For indazole derivatives, MD simulations are particularly valuable for assessing the stability of a ligand when bound to its biological target, such as a protein's active site.

In studies involving indazole derivatives as inhibitors of specific proteins, MD simulations are performed after an initial molecular docking study. These simulations analyze the trajectory of the ligand-protein complex over a period of time (e.g., nanoseconds) to confirm the stability of the binding pose predicted by docking. For instance, MD simulation of a potent indazole derivative bound to the Hypoxia-inducible factor-1α (HIF-1α) protein showed that the compound was quite stable within the active site, reinforcing the docking results. nih.gov Such analyses provide insights into the dynamic nature of the interactions, such as hydrogen bonds and hydrophobic contacts, and can reveal conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the compound's mechanism of action and for the rational design of more effective derivatives.

Molecular Docking Studies for Putative Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used to screen for and design new indazole-based therapeutic agents. The process involves placing the ligand, such as this compound, into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity, often expressed in kcal/mol. jbcpm.com

Indazole derivatives have been studied as inhibitors for a variety of protein targets implicated in diseases like cancer. Docking studies have explored the interactions of these compounds with targets such as:

Hypoxia-inducible factor-1α (HIF-1α): A key transcriptional factor in cancer metastasis. nih.gov

Murine double minute 2 (MDM2): A negative regulator of the p53 tumor suppressor. jocpr.com

Peripheral benzodiazepine receptor (PBR): A protein associated with cancer. jocpr.com

Poly(ADP-ribose)polymerase-1 (PARP-1): An enzyme involved in DNA repair. nih.gov

Cancer Osaka thyroid kinase: A protein kinase linked to cancer. alliedacademies.org

The analysis of docked poses reveals critical interactions, like hydrogen bonds and arene-cation interactions, between the indazole derivative and specific amino acid residues in the protein's active site. nih.gov For example, docking studies might show that the indazole core forms key hydrogen bonds with residues like Gln72 in the MDM2 receptor, contributing to its high binding affinity. jocpr.com These insights are fundamental for structure-activity relationship (SAR) studies and for optimizing lead compounds.

Table 2: Examples of Molecular Docking Studies with Indazole Derivatives

| Target Protein | Example Ligand Class | Binding Energy (kcal/mol) | Key Interacting Residues |

| MDM2-p53 jocpr.com | Substituted 5-azaindazole | -359.2 | Gln72, His73 |

| PBR jocpr.com | Substituted 5-azaindazole | -257.9 to -286.3 | Leu43, Gln109, Ile141 |

| Squalene synthase jbcpm.com | Various small molecules | -8.6 to -10.3 | Not specified |

| Butyrylcholinesterase nih.gov | Mannich bases | -9.91 | Not specified |

Note: Binding energies are reported as in the source literature and may be calculated using different software and scoring functions.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) extends this by considering the 3D properties of molecules, such as their shape and electrostatic fields. These models are crucial for understanding which molecular features are important for activity and for predicting the potency of novel compounds.

For indazole derivatives, 3D-QSAR studies have been successfully performed to understand their inhibitory activity against targets like HIF-1α. nih.govresearchgate.net In these studies, a set of known indazole inhibitors (a training set) is used to generate a model that can predict the activity of other, untested compounds (a test set). Both Field-based (using steric and electrostatic fields) and Gaussian-based 3D-QSAR models have been developed. researchgate.nettandfonline.com

The quality and predictive power of these models are validated using various statistical measures:

r² (non-cross-validated correlation coefficient): Measures the goodness of fit for the training set.

q² (cross-validated correlation coefficient): Measures the internal predictive ability of the model.

F-value: A statistical test of the model's significance. tandfonline.com

Pearson-r: Measures the correlation between predicted and actual activity for the test set. tandfonline.com

The results of a 3D-QSAR study are often visualized as contour maps, which show regions where certain properties (e.g., steric bulk, positive/negative charge) would increase or decrease biological activity. These maps provide a structural framework for designing new, more potent inhibitors. researchgate.net

Table 3: Statistical Validation of a 3D-QSAR Model for Indazole Derivatives as HIF-1α Inhibitors

| Parameter | Field-Based Model tandfonline.com | Gaussian-Based Model tandfonline.com |

| r² | 0.9577 | 0.8885 |

| q² | 0.6124 | Not specified |

| SD | 0.1348 | 0.1944 |

| F-value | 143.7 | 59.8 |

| Pearson-r | 0.8145 | Not specified |

Virtual Screening Methodologies for Ligand Discovery

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For discovering new ligands with an indazole scaffold, both ligand-based and structure-based virtual screening methods are employed.

Ligand-based virtual screening (LBVS) starts with a molecule known to be active against a target. researchgate.net This known active ligand is used as a template to search a compound database for molecules with similar structural or pharmacophoric features. nih.gov A typical workflow involves:

Selecting a template molecule.

Performing a similarity search against a large compound library (e.g., the Specs database). nih.gov

Filtering the resulting hits based on physicochemical properties (e.g., Lipinski's rule of five) and removing compounds with known liabilities (e.g., PAINS filters). researchgate.netnih.gov

This approach is advantageous as it does not require the 3D structure of the target protein and is computationally faster than structure-based methods. researchgate.net Following the initial screening, the shortlisted "hits" are often subjected to further computational analysis, such as molecular docking, to refine the selection before they are synthesized and tested experimentally. researchgate.netugm.ac.id

Tautomerism and Isomerization Studies

Indazole and its derivatives exhibit annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms in the pyrazole (B372694) ring, leading to the 1H- and 2H-indazole tautomers. nih.gov The relative stability of these tautomers is a critical aspect of their chemistry and has been investigated extensively through both experimental and theoretical methods. nih.govresearchgate.net

For the parent indazole molecule, computational studies at various levels of theory (including MP2 and B3LYP) have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov The calculated energy difference is typically in the range of 15-20 kJ·mol⁻¹. nih.govacs.org This theoretical finding is in agreement with experimental observations, which also indicate that the 1H form is predominant in the gas phase, in solution, and in the solid state. nih.govresearchgate.net

Theoretical calculations have also been applied to more complex substituted indazoles to predict the most stable tautomeric form. nih.gov The choice of substituents and their position on the indazole ring can influence the relative energies of the tautomers. However, for many N-unsubstituted indazoles, the 1H tautomer remains the more stable form due to reasons related to aromaticity. researchgate.net The ability to accurately compute the energy difference between tautomers is essential for understanding the reactivity and interaction of these compounds, as the less stable tautomer may still play a role in certain chemical reactions under the Curtin-Hammett principle. nih.gov

Table 4: Calculated Relative Stability of Indazole Tautomers

| Method | Energy Difference (1H vs. 2H) | Reference |

| MP2/6-31G | 15 kJ·mol⁻¹ | nih.gov |

| B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ (for a derivative) | nih.govacs.org |

Relative Stabilities of 1H- and 2H- Indazole Tautomers

This inherent stability of the 1H-indazole core is a critical factor when considering substituted derivatives like this compound. While substituents can modulate the energy difference between the tautomers, the fundamental preference for the 1H-form generally remains.

Influence of Methoxy and Methyl Substituents on Tautomeric Equilibria

The presence of substituents on the indazole ring can significantly influence the position of the tautomeric equilibrium. The methoxy (-OCH₃) and methyl (-CH₃) groups in this compound are both considered electron-donating groups. Their electronic effects, both inductive and mesomeric, can alter the electron density distribution within the heterocyclic ring system, thereby affecting the relative stabilities of the 1H and 2H tautomers.

Computational studies on substituted heterocyclic systems have provided insights into these effects. For instance, theoretical investigations on substituted 2-hydroxybenzimidazoles have shown that electron-donating groups can influence tautomeric preferences. researchgate.net In the context of this compound, the electron-donating nature of the methoxy and methyl groups is expected to increase the electron density in the benzene (B151609) ring. This, in turn, can have a stabilizing or destabilizing effect on the adjacent pyrazole ring, depending on the tautomeric form.

A computational study on 1,5,6,7-tetrahydro-4H-indazol-4-ones, which have a partially saturated carbocyclic ring, has shed some light on the effect of methyl substitution. In the case of 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, DFT calculations (B3LYP/6-31G**) indicated that the 2H-tautomer is slightly more stable than the 1H-tautomer in the gas phase. nih.gov However, it is important to note that this system is not fully aromatic, and the electronic effects may differ from those in a fully aromatic indazole.

| Compound | 1H Tautomer Relative Energy (kJ·mol⁻¹) | 2H Tautomer Relative Energy (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | 0.93 | 0.0 | nih.gov |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 3.81 | 0.0 | nih.gov |

For this compound, it is anticipated that the electron-donating substituents would likely decrease the energy difference between the 1H and 2H tautomers compared to the parent indazole, although the 1H-form is still expected to be the more stable isomer.

Mechanistic Insights into Tautomeric Interconversion

The interconversion between 1H- and 2H-indazole tautomers involves the transfer of a proton between the two nitrogen atoms of the pyrazole ring. Computational studies on similar heterocyclic systems have elucidated the mechanisms of such proton transfer reactions. The process can occur through several pathways, including direct intramolecular proton transfer or a solvent-assisted mechanism.

In the gas phase, a direct intramolecular proton transfer would proceed through a high-energy transition state with a strained three-membered ring-like structure, making this pathway less favorable. A more plausible mechanism, particularly in the presence of protic solvents, involves the participation of solvent molecules in a proton relay system. Computational studies on the tautomerism of other nitrogen-containing heterocycles have shown that the presence of even a single water molecule can significantly lower the activation energy barrier for proton transfer.

For this compound, the tautomeric interconversion is likely facilitated by intermolecular interactions, such as hydrogen bonding with solvent molecules or other solute molecules. The methoxy group, with its lone pairs of electrons on the oxygen atom, could also potentially participate in intramolecular hydrogen bonding in certain conformations, although this is less likely to be the primary mechanism for the N-H proton transfer.

Structure Activity Relationship Sar and Lead Optimization Strategies for Indazole Derivatives

General Principles of Indazole-Based SAR

The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole ring. The interplay of these substituents with the target protein determines the compound's potency and selectivity.

The substitution pattern on the indazole ring is a critical determinant of biological potency. Research into various classes of indazole derivatives, particularly kinase inhibitors, has revealed that modifications at different positions can lead to significant variations in activity. For instance, in the development of Aurora kinase inhibitors, substitutions at the C5 and C6 positions with groups like phenyl urea, phenyl amide, and benzylamine (B48309) have been shown to result in potent compounds with IC50 values of less than 1 µM. nih.gov A C5-substituted sulfonamide derivative, in particular, demonstrated remarkable activity with an IC50 of 26 nM. nih.gov This highlights the sensitivity of the indazole scaffold to substitutions at these key positions.

The following table illustrates the impact of different substituents at the C5 position on the inhibitory activity of indazole derivatives against Aurora A kinase.

| Compound | C5-Substituent | Aurora A IC50 (µM) |

| 53a | Phenyl urea | < 1 |

| 53b | Phenyl amide | < 1 |

| 53d | Phenylsulfonamide | 0.026 |

Data sourced from a study on novel indazole derivatives as inhibitors of Aurora kinases. nih.gov

Specific functional groups, such as methoxy (B1213986) and alkyl (e.g., methyl) groups, play a crucial role in modulating the biological activity of indazole derivatives. These groups can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are vital for effective interaction with the target protein.

For example, in a series of 1H-indazole-3-carboxamide derivatives developed as potential inhibitors of human GSK-3, the nature of the substituent at the 5-position was found to be important for potency. nih.gov A compound with a methyl group at the 5-position (compound 48) was found to be less active than derivatives bearing a methoxy group at the same position. nih.gov This suggests that the electron-donating and hydrogen bond-accepting properties of the methoxy group may be more favorable for binding to the active site of GSK-3β than the more lipophilic methyl group. nih.gov

Positional Effects of Substitution on the Indazole Ring System

The position of a substituent on the indazole ring is as crucial as its chemical nature. Different regions of the indazole scaffold interact with distinct pockets within the binding site of a target protein, making positional isomerism a key factor in determining biological activity.

The C-5 and C-6 positions of the indazole ring are frequently highlighted in SAR studies as key sites for modification to enhance biological activity. These positions are often solvent-exposed in the binding sites of kinases, providing an opportunity to introduce larger substituents that can form additional interactions and improve potency and selectivity.

As mentioned earlier, substitutions at the C5 or C6 position of the indazole ring with various functional groups have yielded potent Aurora kinase inhibitors. nih.gov The ability to tolerate a range of substituents at these positions suggests that they are important for establishing favorable interactions with the target enzyme.

The presence of methoxy and methyl groups at specific positions, such as C-5 and C-6, can significantly influence the binding affinity of indazole derivatives for their target receptors or enzymes. A methoxy group, with its potential to act as a hydrogen bond acceptor, can form crucial interactions with amino acid residues in the active site. In the context of GSK-3 inhibitors, a methoxy group at the 5-position of the indazole ring was found to be more advantageous for high potency compared to a methyl group. nih.gov This indicates that the electronic and hydrogen-bonding capabilities of the methoxy group are key to its beneficial effect on binding affinity in this particular case.

The following table provides a comparison of the inhibitory activity of indazole derivatives with methyl and methoxy substituents at the 5-position against GSK-3β.

| Compound | C5-Substituent | GSK-3β IC50 (µM) |

| 48 | Methyl | > 10 |

| 49 | Methoxy | 1.7 |

| 50 | Methoxy | 0.35 |

Data from a structure-based discovery of 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors. nih.gov

Rational Design and Structure-Based Optimization

Rational design and structure-based optimization are powerful strategies in modern drug discovery that leverage an understanding of the three-dimensional structure of the target protein to design more potent and selective inhibitors. For indazole derivatives, these approaches have been instrumental in their development as effective therapeutic agents.

By utilizing techniques such as X-ray crystallography and computational modeling, researchers can visualize how indazole-based inhibitors bind to their target enzymes. This structural information allows for the targeted modification of the indazole scaffold to enhance binding affinity and improve pharmacokinetic properties. For example, the molecular docking analysis of a potent C5-substituted sulfonamide indazole derivative revealed that the indazole core interacts with the hinge residues of Aurora kinase, while the sulfonyl group forms a hydrogen bond with a key lysine (B10760008) residue. nih.gov This detailed understanding of the binding mode provides a clear rationale for the observed high potency and guides further optimization efforts.

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping is a prominent strategy in medicinal chemistry designed to identify structurally novel compounds that retain the biological activity of a known parent molecule. niper.gov.in This approach involves modifying the central core or backbone of a lead compound to generate a new chemotype, which can lead to improved properties such as enhanced potency, better ADME-tox profiles, and the circumvention of existing patents. niper.gov.innih.gov For indazole derivatives, this strategy has been effectively employed to explore new chemical spaces while preserving the key pharmacophoric features necessary for target engagement. nih.gov

A notable example of scaffold hopping involves the transition from indole-based structures to an indazole framework. nih.gov Researchers have successfully transformed MCL-1 selective inhibitors with an indole-2-carboxylic acid scaffold into dual inhibitors of both MCL-1 and BCL-2 by replacing the indole (B1671886) core with an indazole ring. nih.govrsc.org This change preserves the crucial spatial relationship between key functional groups, such as a carboxylic acid and a p2-binding moiety, allowing the new scaffold to maintain isofunctional properties and bind to the same biological target. nih.gov

Molecular hybridization, another key strategy, involves combining structural features from different pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activity. In the context of indazoles, this could involve merging the indazole core with other heterocyclic systems known to exhibit desired biological effects. For instance, a novel series of 1H-indazol-3-amine derivatives was designed and synthesized using both scaffold hopping and molecular hybridization to develop potent FGFR inhibitors. nih.gov This resulted in compounds like 6-(3-methoxyphenyl)-1H-indazol-3-amine, which demonstrated significant enzymatic inhibition. nih.gov

These strategies highlight the versatility of the indazole scaffold in drug design, allowing chemists to systematically address challenges in lead optimization, from metabolic stability to intellectual property rights. niper.gov.in

Table 1: Examples of Scaffold Hopping Strategies Involving the Indazole Core

| Original Scaffold | Hopped Scaffold | Therapeutic Target | Outcome | Reference |

|---|---|---|---|---|

| Indole | Indazole | MCL-1/BCL-2 | Transformed a selective MCL-1 inhibitor into a dual MCL-1/BCL-2 inhibitor. | nih.gov |

| Benzimidazole | Indazole | General Drug Discovery | Proposed as an alternative scaffold to preserve the 1,2-relationship of key binding groups. | nih.gov |

| Imidazopyridine | 1,2,4-Triazolopyridine | Not Specified | Improved metabolic stability by blocking the site of metabolism. | niper.gov.in |

Fragment-Based Lead Discovery Approaches

Fragment-Based Lead Discovery (FBLD), also known as Fragment-Based Drug Discovery (FBDD), is a powerful method for identifying lead compounds that has become a valuable alternative to traditional high-throughput screening (HTS). nih.govwikipedia.org The core principle of FBLD is to screen libraries of small, low-molecular-weight molecules, or "fragments" (typically <300 Da), to identify those that bind, albeit weakly, to a biological target. wikipedia.orgacs.org These initial fragment hits, which often follow the "Rule of Three" (MW < 300, ClogP < 3, H-bond donors/acceptors < 3), serve as high-quality starting points for optimization. wikipedia.org

Once identified, these fragments are elaborated into more potent, lead-like molecules through several strategies lifechemicals.com:

Fragment Growing: Attaching additional chemical groups to the initial fragment to form new, favorable interactions with the target protein. lifechemicals.com

Fragment Merging: Combining the structural features of two or more fragments that bind to overlapping regions of the target into a single, more potent compound. lifechemicals.com

Fragment Linking: Connecting two fragments that bind to adjacent, non-overlapping sites on the target with a suitable chemical linker. lifechemicals.com

The indazole scaffold has proven to be a successful starting point in FBLD campaigns. In one case study, an FBDD approach was utilized to discover inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov A high-concentration biochemical screen identified an indazole fragment hit, which was subsequently optimized through screening an expanded fragment library and guided by docking studies to yield a potent inhibitor. nih.gov Similarly, a fragment screening campaign against phosphoinositide-dependent kinase-1 (PDK1) identified an aminoindazole fragment as a viable hit. nih.gov This initial fragment, with an IC50 of 311 μM, was rapidly optimized by searching for related lead-like molecules, leading to the discovery of a highly efficient aminopyrimidine-aminoindazole compound with a significantly improved IC50 of 0.37 μM. nih.gov This success underscores the power of FBLD to efficiently evolve low-affinity fragments into high-potency leads. nih.gov

Table 2: Hypothetical Progression in a Fragment-Based Lead Discovery Campaign

| Stage | Compound Structure | Description | Key Properties |

|---|---|---|---|

| Fragment Hit | Simple Indazole | A small indazole fragment identified through biophysical screening (e.g., NMR, thermal shift). | Low Molecular Weight (<300 Da), Weak Affinity (mM to high µM range), High Ligand Efficiency. |

| Fragment Growth | Indazole with Side Chain | The initial fragment is elaborated with a functional group to probe for additional binding interactions. | Increased Molecular Weight, Improved Affinity (µM range). |

| Lead Compound | Elaborated Indazole Derivative | Further optimization through structure-guided design leads to a potent and selective lead molecule. | Higher Molecular Weight, High Affinity (nM range), Improved Pharmacokinetic Properties. |

Targeted Modification of 6-Methoxy-5-methyl-1H-Indazole for Enhanced Activity

The structure-activity relationship (SAR) of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For a specific scaffold like this compound, targeted modifications at various positions can be strategically employed to modulate its biological activity, selectivity, and pharmacokinetic properties.

N-1 Position: The N-1 position of the indazole ring is a critical vector for modification. Alkylation or arylation at this position significantly influences the compound's interaction with target proteins. For example, in the development of YC-1 derivatives, the introduction of a benzyl (B1604629) group at the N-1 position was a key structural feature. nih.gov The synthesis of N-1 substituted indazoles can be achieved with high regioselectivity, allowing for the systematic exploration of various sidechains to optimize binding and cellular activity. beilstein-journals.org

C-3 Position: The C-3 position is another common site for introducing chemical diversity. Modifications here can directly impact target engagement. SAR studies on various indazole series have shown that substituents at C-3, ranging from small functional groups to larger heterocyclic rings, play a crucial role in determining potency. nih.gov For the this compound core, introducing groups at C-3 that can form hydrogen bonds or hydrophobic interactions would be a primary optimization strategy.

Benzene (B151609) Ring Substituents (C-5 and C-6): The existing methyl and methoxy groups on the benzene portion of the scaffold are key determinants of its electronic and steric profile.

6-Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Studies on related compounds, such as 6-alkoxy derivatives of braylin, have shown that the nature of the alkoxy group can significantly affect biological activity. nih.gov Homologation of the methoxy group to an ethoxy group or larger chains, or its replacement with other functionalities like a hydroxyl or amino group, could fine-tune the compound's binding affinity and solubility.

5-Methyl Group: The 5-methyl group provides a specific steric and lipophilic character. Replacing this methyl group with other substituents, such as a halogen (e.g., Cl, F) or a cyano group, could alter the electronic properties of the aromatic ring and introduce new interactions with a target protein. Conversely, increasing the steric bulk at this position could enhance selectivity for a specific target.

Systematic exploration of these positions is essential for optimizing the this compound scaffold into a potent and selective lead compound.

Table 3: Structure-Activity Relationship (SAR) Summary for Targeted Modifications of this compound

| Position of Modification | Type of Substitution | Potential Impact on Activity | Rationale |

|---|---|---|---|

| N-1 | Small alkyl chains, Benzyl groups, Heterocyclic rings | Modulate binding affinity and cell permeability. | N-1 substituent often points towards the solvent-exposed region or can engage in additional interactions within the binding pocket. |

| C-3 | Amides, Carboxylic acids, Phenyl rings, Small heterocycles | Directly influence target engagement and potency. | This position is a key vector for introducing functionality that can interact with active site residues through hydrogen bonds or hydrophobic interactions. |

| C-5 (Methyl) | H, Halogens (F, Cl), CF3, Cyano, Ethyl | Fine-tune steric and electronic properties; improve selectivity. | Modifying this position can alter the electron density of the ring system and explore steric tolerance in the binding site. |

| C-6 (Methoxy) | OH, OEt, O-Propyl, NH2, Halogens | Alter hydrogen bonding capability, solubility, and metabolic stability. | The 6-position substituent can form key hydrogen bonds. Changing the alkoxy chain length or replacing it can optimize these interactions and affect ADME properties. |

Chemical Biology Applications and Mechanistic Insights of Indazole Derivatives

Investigation of Molecular Targets and Pathways

A thorough search of scientific databases and literature yields no specific studies focused on the molecular targets and pathways of 6-Methoxy-5-methyl-1H-indazole. The following subsections detail the absence of research in key areas of chemical biology.

Enzyme Inhibition Studies

There is currently no available scientific literature detailing the investigation of this compound as an enzyme inhibitor. While other indazole derivatives have been identified as potent inhibitors of various enzymes, such as nitric oxide synthase, no such activity has been reported for this specific compound.

Receptor Antagonism/Agonism

No studies have been published that evaluate the activity of this compound as a receptor antagonist or agonist. The broader class of indazoles has been explored for activity at various receptors, including serotonin receptors, but this specific derivative has not been a subject of such research.

Modulators of Cellular Processes (e.g., Apoptosis)

The role of this compound as a modulator of cellular processes, including apoptosis, has not been investigated in any published research. Consequently, there is no data on its potential to induce or inhibit programmed cell death or influence other cellular functions.

Mechanistic Elucidation of Biological Effects

Given the lack of studies on the biological activities of this compound, there is a corresponding absence of research into the mechanistic elucidation of any such effects.

Binding Mechanisms and Interaction Modes with Biomolecules

Without identified biological targets, there have been no investigations into the binding mechanisms or interaction modes of this compound with any biomolecules. Such studies are contingent on the prior identification of a biological effect.

Allosteric Modulation by Indazole Derivatives

There is no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator. While allosteric modulation is a known mechanism for some indazole-containing compounds, this has not been explored for the specific molecule .

Correlation of Electronic Properties with Biological Activity

Structure-activity relationship (SAR) studies on various indazole derivatives have provided insights into how these electronic properties correlate with biological function. For instance, the presence of a methoxy (B1213986) group (-OCH3), an electron-donating group, at certain positions on the indazole ring has been shown to enhance anticancer activity. In a series of N-(6-indazolyl) benzenesulfonamide derivatives, compounds with m-methoxy and p-methoxy aniline substitutions displayed superior anticancer activity, with the 3-methoxy substituted compound showing the most potent effect longdom.org. This suggests that the electron-donating nature of the methoxy group may contribute favorably to the binding affinity of the compound to its biological target.

Similarly, the position and nature of other substituents play a crucial role. For example, in a study of 3-substituted 1H-indazoles, the presence of a suitably substituted carbohydrazide moiety at the C3 position was found to be critical for their strong in vitro inhibitory activities against the IDO1 enzyme nih.gov. Furthermore, SAR studies on 1H-indazole derivatives as inhibitors of the EZH1 and EZH2 enzymes revealed that while the indazole ring was the optimal heterocyclic system, various substituents at the N-1 position had a more pronounced effect on the potency against EZH1 compared to EZH2 nih.gov. These findings underscore the importance of the electronic and steric properties of substituents in determining the biological activity and selectivity of indazole derivatives.

Advanced Methodologies for Biological Evaluation of Indazole Derivatives

In Vitro Assay Development and Implementation

The biological evaluation of indazole derivatives typically begins with a series of in vitro assays to determine their potency and selectivity against specific biological targets. These assays are crucial for identifying lead compounds for further development.

A common approach involves screening against a panel of human cancer cell lines to assess antiproliferative effects. For example, novel 3-(pyrrolopyridin-2-yl)indazole derivatives were evaluated for their effects on five human cancer cell lines: HL60, KB, SMMC-7721, HCT116, and A549 nih.gov. Such cell-based assays provide initial data on the cytotoxic or cytostatic effects of the compounds.

In addition to cell viability assays, target-specific enzymatic assays are frequently employed. For instance, a series of 1H-indazole-based derivatives were evaluated for their ability to inhibit Fibroblast Growth Factor Receptors (FGFRs) kinases, with inhibitory concentrations (IC50) determined in the micromolar range nih.gov. Similarly, novel 1H-indazole derivatives have been tested as inhibitors of pan-Pim kinases, with IC50 values determined against Pim-1, Pim-2, and Pim-3 nih.gov. The development of these enzymatic assays allows for the direct assessment of the interaction between the indazole derivative and its intended molecular target.

Below is a table summarizing the in vitro activity of various indazole derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Compound 93 | HL60 | 0.0083 |

| HCT116 | 0.0013 | |

| Compound 120 | IDO1 enzyme | 5.3 |

| Compound 121 | IDO1 enzyme | 0.72 |

| Compound 122 | IDO1 enzyme | 0.77 |

This table presents a selection of data for illustrative purposes.

Cellular Activity Assessment

Following initial in vitro screening, the assessment of cellular activity is a critical step to understand how a compound behaves in a more complex biological environment. This involves treating cultured cells with the indazole derivative and observing its effects on cellular processes.

For example, a series of 1H-indazole amide derivatives were evaluated for their enzymatic and cellular activity against extracellular signal-regulated kinase 1/2 (ERK1/2) in HT29 cell lines nih.gov. The results indicated that several compounds showed potent activity in both enzymatic and cellular assays, with IC50 values in the nanomolar and low micromolar range, respectively nih.gov. This demonstrates the compound's ability to penetrate the cell membrane and engage its intracellular target.

The cellular potency of indazole derivatives is a key parameter in their evaluation. For instance, a 1H-indazole derivative, compound 82a, which showed strong activity against Pim kinases in enzymatic assays, demonstrated moderate cellular potency in KMS-12-BM cell assays with an IC50 value of 1400 nM nih.gov. This highlights that potent enzymatic activity does not always translate directly to high cellular potency, as factors like cell permeability and metabolic stability also play a significant role.

The table below shows the cellular activity of selected indazole derivatives.

| Compound | Target/Cell Line | Cellular IC50 |

| Compound 99 | FGFR1 / HUVEC | 40.5 nM |

| Compound 107 | L858R/T790M EGFR / NCI-H1975 | 0.07 µM |

| Compounds 116-118 | ERK1/2 / HT29 | 0.9 - 6.1 µM |

This table presents a selection of data for illustrative purposes.

Integration of Computational and Experimental Data for Mechanistic Understanding

To gain a deeper understanding of the mechanism of action of indazole derivatives, researchers often integrate computational modeling with experimental data. This synergistic approach can elucidate binding modes, explain structure-activity relationships, and guide the design of more potent and selective compounds.

Structure-based design is a powerful tool in this regard. For example, a structure-based approach, rationalized by computational analysis of conformational ligand ensembles, was used to design 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors nih.gov. This involved docking candidate molecules into the crystal structure of the EGFR protein to predict their binding affinity and orientation.

Molecular dynamics simulations can further validate the stability of the ligand-protein complex and provide insights into the dynamic interactions that govern binding longdom.org. Additionally, in silico fragment-based approaches and knowledge-based design have been successfully utilized in the synthesis of novel indazole-based derivatives nih.gov. For instance, this approach was used to develop indazole-based inhibitors of FGFR1 nih.gov.

The combination of in silico screening, followed by in vitro and cellular validation, represents a modern and efficient workflow in drug discovery. For example, a pyridin-3-amine derivative containing an indazole moiety was initially discovered through in silico screening against fibroblast growth factor receptors (FGFR) and subsequently validated by in vitro experiments, which confirmed its inhibitory activity against FGFR1 nih.gov. This integrated approach not only accelerates the discovery of new bioactive molecules but also provides a detailed mechanistic understanding of their function at a molecular level.

Future Research Directions and Translational Perspectives for Indazole Compounds

Emerging Synthetic Technologies and Sustainable Approaches

The synthesis of indazole derivatives is evolving beyond traditional methods, with a significant shift towards more efficient, sustainable, and environmentally benign processes. rsc.org These emerging technologies not only accelerate the discovery of novel compounds but also align with the principles of green chemistry. benthamdirect.comingentaconnect.com

Recent advancements focus on catalyst-based approaches, which have significantly improved the efficiency and selectivity of indazole synthesis. benthamdirect.com This includes the use of transition-metal catalysts in reactions like cross-coupling to functionalize the indazole core. researchgate.net Researchers are also exploring metal-free synthetic routes. One notable development is the use of visible light to induce a direct deoxygenative cyclization of o-carbonyl azobenzene, which produces 2H-indazole products in excellent yields without the need for metal catalysts. rsc.org

Sustainable and green methodologies are gaining prominence. rsc.org For instance, ultrasound irradiation combined with natural catalysts, such as lemon peel powder, has been used for the synthesis of 1H-indazoles, offering good yields in shorter reaction times compared to conventional methods. researchgate.net Other eco-friendly approaches include the use of ammonium (B1175870) chloride as a mild acid catalyst in ethanol, which provides a simple, low-cost, and high-yield protocol. samipubco.com Furthermore, electrochemical methods are being developed for the functionalization of indazoles, avoiding the need for external oxidants and transition-metal salts. organic-chemistry.org These innovative strategies, including photocatalysis and multi-component reactions, are pivotal for the sustainable production of diverse indazole libraries for drug discovery. nih.govresearchgate.net

Advanced Computational Modeling for Precise Molecular Design

Computational chemistry has become an indispensable tool for the rational design and optimization of indazole derivatives, enabling researchers to predict biological activity and design molecules with high precision. doi.org Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics simulations provide deep insights into the interactions between indazole compounds and their biological targets. tandfonline.combiotech-asia.org

Molecular docking is widely used to predict the binding modes and affinities of indazole derivatives within the active sites of target proteins, such as enzymes and receptors. tandfonline.comderpharmachemica.com For example, docking studies have been performed on indazole derivatives to evaluate their potential as anti-breast cancer agents by modeling their interaction with the aromatase enzyme. derpharmachemica.comresearchgate.net These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structure of indazole compounds and their biological activity. longdom.org Both 2D and 3D-QSAR models have been developed to guide the design of potent inhibitors for various targets, including Tyrosine Threonine Kinase (TTK) and Hypoxia-inducible factor-1α (HIF-1α). longdom.orgnih.gov These models highlight the key structural features and physicochemical properties that influence potency, thereby guiding the synthesis of more effective analogues. eurekaselect.comnih.gov

Molecular dynamics simulations complement these techniques by providing a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time in a biological environment. tandfonline.comnih.gov Together, these computational approaches accelerate the drug discovery process by prioritizing the synthesis of candidates with the most promising profiles. longdom.org

Table 1: Example of Molecular Docking Results for Indazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Indazole Derivative 5f | Aromatase (Breast Cancer) | -8.0 | Arg115 | derpharmachemica.com |

| Indazole Derivative 5g | Aromatase (Breast Cancer) | -7.7 | Arg115, Thr310, Leu477 | derpharmachemica.com |

| Indazole Derivative 8v | Renal Cancer-Related Protein (6FEW) | -9.81 | Not Specified | nih.gov |

| Indazole Derivative 8w | Renal Cancer-Related Protein (6FEW) | -9.75 | Not Specified | nih.gov |

Table 2: Predictive Statistics for QSAR Models of Indazole Derivatives

| QSAR Model Type | Target | Correlation Coefficient (r²) | Cross-validation Coefficient (q²) | Predictive Accuracy (pred_r²) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | TTK Inhibition | 0.9512 | 0.8998 | 0.8661 | longdom.org |

| 3D-QSAR | TTK Inhibition | - | 0.9132 | - | longdom.org |

| GA-MLR QSAR | SAH/MTAN Inhibition | 0.852 (85.2%) | - | 0.685 (68.5%) | nih.gov |

Novel Chemical Biology Applications and Target Identification

Indazole derivatives are increasingly being utilized as sophisticated tools in chemical biology to probe biological systems and identify novel therapeutic targets. Their versatile scaffold allows for the development of chemical probes, such as fluorescent sensors, that can detect specific analytes within a cellular environment. researchgate.net

A notable example is the design of an indazole-fused rhodamine dye that functions as a reaction-based fluorescent probe. researchgate.net This probe was engineered to selectively detect mercury ions (Hg²⁺) with a significant enhancement in fluorescence, enabling its application in real-time detection and cell imaging. researchgate.net Such tools are invaluable for studying the roles of metal ions in biological processes.

Beyond their use as sensors, indazole derivatives are instrumental in target identification and validation. The indazole nucleus is recognized as a "privileged structure" that can interact with a wide range of biological macromolecules. researchgate.net Many research efforts have focused on identifying the specific protein targets through which indazole compounds exert their effects. For cancer therapy, numerous kinase targets have been identified, including fibroblast growth factor receptor (FGFR), aurora kinases, and Pim kinase. nih.gov In addition, enzymes like indoleamine-2,3-dioxygenase1 (IDO1) have been validated as targets for indazole-based inhibitors. nih.govmdpi.com Fragment-based and structure-assisted design approaches have also been successful in identifying novel targets, such as phosphoinositide-dependent kinase-1 (PDK1). nih.gov

Strategic Development of Indazole Derivatives for Specific Research Areas

The development of indazole derivatives is often strategically focused on specific therapeutic areas where they have shown significant promise, including oncology, inflammation, and neurodegenerative diseases.

Oncology: The field of oncology has seen the most significant impact from indazole-based compounds. ingentaconnect.com Several indazole derivatives are approved anticancer drugs, including Axitinib and Pazopanib, which function as tyrosine kinase inhibitors. researchgate.netrsc.orgpnrjournal.com Future research is aimed at developing inhibitors for new and validated cancer targets. nih.gov For example, derivatives are being designed as inhibitors of HIF-1α, a key factor in tumor metastasis. nih.gov The 1H-indazole-3-amine structure is a particularly effective fragment for binding to the hinge region of kinases, and it serves as a core component in the design of new anticancer agents. mdpi.comrsc.org

Anti-Inflammatory Research: Indazole derivatives have demonstrated potent anti-inflammatory properties. mdpi.comnih.gov Research in this area focuses on elucidating their mechanisms of action, which have been shown to involve the inhibition of key inflammatory mediators. nih.gov Studies have revealed that some indazole compounds can inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β. mdpi.comnih.gov The development of dual-action agents that possess both antimicrobial and anti-inflammatory activities is an emerging strategic direction. mdpi.comresearchgate.net

Neurodegenerative Diseases: The indazole scaffold is also being explored for its potential in treating complex neurological disorders. Certain derivatives have been investigated for their activity on receptors implicated in conditions like Parkinson's and Alzheimer's diseases. austinpublishinggroup.com The ability of these compounds to interact with various central nervous system targets makes them attractive candidates for the development of novel neuroprotective agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-5-methyl-1H-indazole, and how are reaction conditions optimized?

- Methodological Answer : Common synthetic approaches include:

- Multi-step substitution reactions : Start with a brominated indazole precursor (e.g., 6-Bromo-5-methoxy-1H-indazole) and perform methyl group introduction via palladium-catalyzed cross-coupling or nucleophilic substitution. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be carefully optimized to avoid side products .

- Functional group interconversion : Reduce nitro groups or oxidize alcohols using reagents like LiAlH₄ or PCC under inert atmospheres. Solvent selection (e.g., DMF for polar intermediates) and stoichiometric control are critical .

- Characterization : Validate purity and structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methoxy and methyl groups. Compare with databases for indazole derivatives .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in solvents like ethyl acetate. Use SHELX software for structure refinement and validation .

- Infrared (IR) spectroscopy : Identify functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹) and compare with computational predictions .

Q. What functionalization strategies are employed to modify this compound for biological screening?

- Methodological Answer :

- Electrophilic aromatic substitution : Introduce halogens (e.g., Br₂/FeBr₃) at the 3-position for subsequent cross-coupling .

- Reductive amination : Attach amine-containing side chains using NaBH₃CN or Hantzsch esters to enhance solubility or target affinity .

- Protection/deprotection : Temporarily mask reactive sites (e.g., methoxy groups with TMSCl) during multi-step syntheses .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the prediction of this compound’s reactivity and regioselectivity?

- Methodological Answer :

- Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. This identifies nucleophilic/electrophilic sites .

- Transition state modeling : Locate energy barriers for proposed reaction pathways (e.g., methyl group migration) using Gaussian or ORCA software. Compare with experimental kinetics to validate models .

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions and predict regioselectivity in protic vs. aprotic media .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., NMR chemical shifts, melting points) and identify outliers using statistical tools like Grubbs’ test. Replicate disputed syntheses under standardized conditions .

- Isotopic labeling : Synthesize deuterated analogs to clarify ambiguous peak assignments in crowded spectra .

- Cross-validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to resolve structural ambiguities .

Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent screening : Test solvent mixtures (e.g., hexane/ethyl acetate) via vapor diffusion to induce slow nucleation. Avoid high-viscosity solvents that impede crystal growth .

- Temperature gradients : Use gradient thermostats (ΔT = 5–50°C) to identify ideal crystallization temperatures.

- Additive engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize specific conformations. Validate packing motifs using Mercury software .

Q. How can this compound be leveraged in designing fluorescent probes for cellular imaging?

- Methodological Answer :

- Structural derivatization : Attach fluorophores (e.g., dansyl or BODIPY groups) via Suzuki-Miyaura coupling. Optimize Stokes shift by tuning electron-donating/withdrawing substituents .

- Solvatochromic studies : Measure emission spectra in solvents of varying polarity to assess environmental sensitivity.

- In vitro validation : Test probe stability in cell lysates and correlate fluorescence intensity with target concentration using confocal microscopy .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental reaction yields for this compound syntheses?

- Methodological Answer :

- Error source identification : Check for overlooked intermediates (e.g., radical species) in DFT models. Re-optimize geometries with dispersion-corrected functionals (e.g., ωB97X-D) .

- Kinetic profiling : Use stopped-flow NMR to monitor reaction progress and compare with simulated energy profiles .

- Sensitivity analysis : Vary computational parameters (basis set size, solvation model) to quantify prediction uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.